molecular formula C19H21N7O B5521922 7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

7-methyl-6-{[(1S*,5R*)-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyrimidine

Cat. No. B5521922
M. Wt: 363.4 g/mol
InChI Key: BPVPVJRUXMHSNO-LSDHHAIUSA-N
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Description

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a group of chemicals known for their unique structures and potential for varied biological activities. The research primarily focuses on the synthesis, molecular structure, and chemical properties of these compounds.

Synthesis Analysis

The synthesis involves multiple steps, including the formation of 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidines as intermediates. These intermediates are crucial for the generation of tricyclic derivatives and other structural variations, demonstrating their significance in synthetic chemistry (Bruni et al., 1993).

Molecular Structure Analysis

The structure of these compounds has been determined and rationalized through various spectroscopic methods, including NMR spectroscopy and X-ray diffraction analysis. These methods provide a detailed understanding of the molecular framework and the distribution of atoms within the compound (Chimichi et al., 1994).

Chemical Reactions and Properties

The chemical reactions of pyrazolo[1,5-a]pyrimidines include interactions with hydrazine hydrate, leading to the formation of various derivatives. The reactivity and the mechanism of these reactions have been elucidated through comprehensive studies, highlighting the chemical behavior of the core structure (Chimichi et al., 1996).

Scientific Research Applications

Antitumor and Antimicrobial Activities

A study conducted by Hassan et al. (2022) focuses on synthesizing heterocyclic compounds derived from chalcones, which include pyrazolo[1,5-a]pyrimidine derivatives. These compounds demonstrated significant antitumor and antimicrobial activities, highlighting their potential in developing new therapeutic agents in these areas (Hassan, Mohamed, Awad, & Mohamed, 2022).

Antimicrobial Additives in Surface Coatings and Printing Ink

El‐Wahab et al. (2015) explored the use of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial additives in polyurethane varnish and printing ink paste. This application is particularly valuable for enhancing the antimicrobial properties of various surfaces, potentially reducing microbial transmission (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Antibacterial Applications

Beyzaei et al. (2017) synthesized new pyrazolo[3,4-d]pyrimidine derivatives and evaluated their antibacterial properties. These compounds showed effectiveness against various pathogenic bacteria, suggesting their potential as antibacterial agents (Beyzaei, Moghaddam‐manesh, Aryan, Ghasemi, & Samzadeh‐Kermani, 2017).

Synthesis of Tricyclic Derivatives

Bruni et al. (1993) reported on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives as precursors for tricyclic series. These derivatives were examined for their affinity for the central benzodiazepine receptor, offering insights into potential pharmaceutical applications (Bruni, Costanzo, Selleri, Guerrini, Giusti, Martini, & Lucacchini, 1993).

Regioselective Synthesis and Antimicrobial Agents

Aggarwal et al. (2011) achieved the regioselective synthesis of pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines and demonstrated their effectiveness as antimicrobial agents. This study contributes to the understanding of pyrazolo[1,5-a]pyrimidine's role in the development of new antimicrobial drugs (Aggarwal, Sumran, Garg, & Aggarwal, 2011).

properties

IUPAC Name

(7-methylpyrazolo[1,5-a]pyrimidin-6-yl)-[(1S,5R)-3-pyrazin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N7O/c1-13-16(8-22-17-4-5-23-26(13)17)19(27)25-11-14-2-3-15(25)12-24(10-14)18-9-20-6-7-21-18/h4-9,14-15H,2-3,10-12H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPVPVJRUXMHSNO-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=CC=NN12)C(=O)N3CC4CCC3CN(C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NC2=CC=NN12)C(=O)N3C[C@H]4CC[C@@H]3CN(C4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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